N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzamide
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Overview
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzamide: is a compound that belongs to the class of benzamides It features a benzamide core with a 1,1-dioxothiolan-3-yl group and an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzamide typically involves the reaction of 4-ethoxybenzoyl chloride with N-methyl-1,1-dioxothiolan-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1,1-dioxothiolan-3-yl group.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its benzamide core is known to interact with certain enzymes, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects. It may also serve as a lead compound in drug discovery programs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzamide involves its interaction with specific molecular targets. The benzamide core can bind to enzymes or receptors, modulating their activity. The 1,1-dioxothiolan-3-yl group may enhance the compound’s binding affinity and specificity. The ethoxy group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide
- N-(1,1-dioxothiolan-3-yl)-4-chlorobenzamide
- N-(1,1-dioxothiolan-3-yl)-4-fluorobenzamide
Comparison: Compared to its analogs, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzamide has a unique ethoxy group that can influence its chemical and biological properties. The presence of the ethoxy group can enhance the compound’s solubility and potentially improve its pharmacokinetic profile. Additionally, the methyl group on the nitrogen atom can affect the compound’s reactivity and interaction with molecular targets.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-19-13-6-4-11(5-7-13)14(16)15(2)12-8-9-20(17,18)10-12/h4-7,12H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVFZIGRWNKHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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